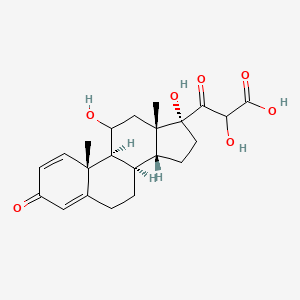

Prednisolone-21-Carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(8R,9S,10R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-20-7-5-12(23)9-11(20)3-4-13-14-6-8-22(29,18(26)17(25)19(27)28)21(14,2)10-15(24)16(13)20/h5,7,9,13-17,24-25,29H,3-4,6,8,10H2,1-2H3,(H,27,28)/t13-,14-,15?,16-,17?,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICRVHUOJZUSPV-TZAHIGRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)C(C(=O)O)O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC([C@H]3[C@@H]([C@H]1CC[C@@]2(C(=O)C(C(=O)O)O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies of Prednisolone 21 Carboxylic Acid

Regiospecific Oxidation Pathways of Prednisolone (B192156) Derivatives

The targeted formation of a carboxylic acid at the C-21 position of prednisolone requires precise control over the oxidation process. This section delves into the catalytic and chemical methods developed to achieve this site-selectivity.

Catalytic Oxidation Methods for C-21 Carboxylic Acid Formation

Catalytic oxidation offers a promising route for the selective conversion of the C-21 hydroxyl group of prednisolone to a carboxylic acid. While direct catalytic oxidation methods for this specific transformation are not extensively detailed in the provided search results, the use of enzyme preparations from sources like hamster liver has been shown to oxidize corticosteroids to their corresponding steroidal carboxylic acids. acs.orgnih.gov These enzyme systems can catalyze the conversion of the ketol side chain of corticosteroids into acid metabolites, providing a model for the biosynthesis of these compounds. nih.gov

Artificial cytochrome P-450 enzymes, specifically manganese-porphyrins with cyclodextrin (B1172386) binding groups, have demonstrated the ability to perform highly regioselective and stereoselective hydroxylations on steroid substrates. acs.org These catalysts can override the intrinsic reactivity of the substrate, allowing for targeted oxidation at specific positions, which is a principle that could be applied to the C-21 position. acs.org

Chemical Reagents and Reaction Conditions for Site-Selective Derivatization

Several chemical methods have been developed for the derivatization of the C-21 position of prednisolone. A common strategy involves a two-step oxidation process.

A mild oxidation of prednisolone using methanolic cupric acetate (B1210297) can yield the corresponding C-21 aldehyde. nih.gov This intermediate can then be further oxidized to the methyl ester using a mixture of potassium cyanide (KCN) and manganese dioxide (MnO₂) in methanol (B129727) and acetic acid. nih.gov This reaction is thought to proceed through a cyanohydrin intermediate. nih.gov

Another approach involves the use of o-iodoxybenzoic acid (IBX), which has been shown to be effective for the regioselective oxidation of hydroxyl groups in steroid structures. nih.gov While the specific application to prednisolone's C-21 position is not detailed, the principle of using such hypervalent iodine reagents is relevant.

The synthesis of prednisolone itself often involves multiple steps, including protection of keto groups, reduction, esterification, and hydrolysis, starting from prednisone (B1679067) acetate. google.com

Table 1: Chemical Reagents for C-21 Derivatization

| Reagent/System | Intermediate/Product | Reference |

|---|---|---|

| Methanolic Cupric Acetate | Prednisolone-21-aldehyde | nih.gov |

| KCN, MnO₂, Methanol, Acetic Acid | Prednisolone-21-methyl ester | nih.gov |

| o-Iodoxybenzoic Acid (IBX) | Potential for selective oxidation | nih.gov |

Development of Precursors and Intermediates for Carboxylic Acid Synthesis

The synthesis of prednisolone-21-carboxylic acid can also be approached through the modification of suitable precursors. Hydrocortisone (B1673445) and corticosterone (B1669441) are key starting materials in many steroid transformations.

Hydrocortisone and Corticosterone as Precursors in Steroid Bioconversion

Microbial biotransformation is a powerful tool for steroid synthesis. Microorganisms like Arthrobacter simplex are widely used for the 1,2-dehydrogenation of hydrocortisone to produce prednisolone. nih.govnih.govresearchgate.netmdpi.com This process can be highly efficient, with some strains like Rhodococcus coprophilus achieving up to 97% yield of prednisolone from hydrocortisone in 24 hours. nih.govmdpi.com

Similarly, corticosterone can be bioconverted into various derivatives. For instance, glucosyltransferases can catalyze the region-selective glucosylation of corticosterone to produce corticosterone-21-glucoside, demonstrating the potential for enzymatic modification at the C-21 position. nih.gov

Table 2: Microbial Bioconversions of Steroid Precursors | Microorganism | Precursor | Product | Reference | | --- | --- | --- | | Arthrobacter simplex | Hydrocortisone | Prednisolone | nih.govnih.govresearchgate.netmdpi.com | | Streptomyces roseochromogenes | Hydrocortisone | 16α-hydroxyhydrocortisone | nih.gov | | Rhodococcus coprophilus | Hydrocortisone | Prednisolone (97% yield) | nih.govmdpi.com | | Rhodococcus globerulus | Hydrocortisone | Prednisolone (76% yield) | nih.govmdpi.com | | Rhodococcus ruber | Hydrocortisone | Prednisolone (56% yield) | nih.govmdpi.com | | Glucosyltransferase | Corticosterone | Corticosterone-21-glucoside | nih.gov |

Functional Group Transformations at the C-21 Position

The transformation of the C-21 hydroxyl group is a key step in the synthesis of this compound. As mentioned previously, this can be achieved through a two-step oxidation, first to the aldehyde and then to the carboxylic acid or its ester. nih.gov

The synthesis of prednisolone itself often starts from prednisone acetate, involving a series of reactions including the protection of the 3 and 20-keto groups, reduction of the 11-keto group, esterification of the 21-hydroxyl group, and subsequent deprotection and hydrolysis. google.com The modification of the functional group at the C-21 position is a critical part of this synthetic sequence. The presence of different functional groups on the steroid nucleus can significantly influence its biological activity. nih.gov

Green Chemistry Approaches in Steroid Carboxylic Acid Synthesis

The principles of green chemistry are increasingly being applied to steroid synthesis to develop more sustainable and environmentally friendly processes. researchgate.net This includes the use of biocatalysis, microwave-assisted synthesis, and greener solvents. researchgate.netmdpi.com

Biotransformations, as discussed earlier, are a cornerstone of green steroid chemistry, offering high regio- and stereoselectivity under mild reaction conditions. mdpi.commdpi.comunife.it The use of whole-cell biocatalysts or isolated enzymes can significantly reduce the need for hazardous reagents and solvents. mdpi.comrsc.org

The development of catalytic systems that use greener oxidants, such as hydrogen peroxide, is another important area of research. mdpi.com For instance, selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water has been reported as an eco-friendly protocol. mdpi.com While not yet applied specifically to prednisolone, this approach highlights the potential for developing greener oxidation methods for steroid synthesis.

Microwave irradiation is another green chemistry tool that can accelerate reaction times and improve yields in organic synthesis, including the synthesis of steroid derivatives. mdpi.com The use of solvent-free or neat mechanochemical grinding procedures also represents a move towards more sustainable synthetic methods. mdpi.com

Design and Synthesis of Novel this compound Analogs

The carboxylic acid handle at the 21-position of the prednisolone scaffold is a key functional group for creating diverse libraries of new chemical entities. Synthetic chemists have explored various derivatization strategies, primarily focusing on esterification and amidation, to produce analogs with tailored characteristics.

The carboxyl group of this compound is readily converted into esters and amides through standard organic synthesis methodologies. These reactions are fundamental in medicinal chemistry for producing prodrugs or modifying a compound's properties.

Esterification:

Esterification of the 21-carboxylic acid can be achieved through various methods. A common route involves the initial synthesis of prednisolone-21-carboxylate esters, such as the methyl ester, which can then be used as a starting material. For instance, mild oxidation of prednisolone can yield an intermediate aldehyde, which is further oxidized in the presence of potassium cyanide (KCN) and manganese dioxide (MnO2) in a methanol and acetic acid mixture to produce the corresponding methyl ester. nih.gov

Another approach involves the reaction of a prednisolone-21-haloacetate, such as prednisolone-21-chloroacetate, with the salt of a desired carboxylic acid. For example, reacting prednisolone-21-chloroacetate with potassium benzoate (B1203000) in the presence of sodium iodide leads to the formation of prednisolone-21-benzoyl-glycolate. google.com This method has been used to prepare a variety of double esters. google.com

Table 1: Examples of this compound Ester Analogs

| Derivative Name | Starting Materials | Key Reagents | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Prednisolone-21-stearoyl-glycolate | Prednisolone-21-chloroacetate, Stearoyl-glycolic acid salt | - | 104-105 | google.com |

| Prednisolone-21-benzoyl-glycolate | Prednisolone-21-chloroacetate, Potassium benzoate | Sodium iodide | 116-117 | google.com |

| Prednisolone-21-oenanthoyl-glycolate | Prednisolone-21-chloroacetate, Oenanthoyl-glycolic acid salt | - | Not Specified | google.com |

| Prednisolone-21-caproyl-glycolate | Prednisolone-21-chloroacetate, Caproyl-glycolic acid salt | - | Not Specified | google.com |

Amidation:

The synthesis of amides from this compound or its ester derivatives provides another avenue for creating novel analogs. The direct conversion of a carboxylic acid to an amide can be challenging because the basicity of amines can lead to the formation of an unreactive carboxylate salt. jackwestin.com Therefore, coupling agents are often employed.

A general strategy involves the hydrolysis of a 21-carboxylate ester, like a methyl ester, to yield the carboxylic acid, which is then coupled with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). nih.govjackwestin.com This method has been used to furnish a series of 21-amides. nih.gov

A specific example is the synthesis of a prednisolone 21-hemisuccinate/β-cyclodextrin amide conjugate. nih.gov This was prepared by covalently linking prednisolone 21-hemisuccinate to the amino group of mono(6-deoxy-6-amino)-β-cyclodextrin through an amide bond. nih.gov In contrast to the slow hydrolysis of the parent ester, the resulting amide conjugate was found to hydrolyze significantly faster. nih.gov

Table 2: Examples of this compound Amide Analogs

| Derivative Name | Starting Materials | Key Reagents/Method | Key Finding | Reference |

|---|---|---|---|---|

| 21-Carboxylic Amides (General) | Prednisolone-21-carboxylate methyl esters, Various amines | Hydrolysis, DCC coupling | Synthesis of various 21-amides demonstrated. | nih.gov |

Beyond ester and amide formation, the core structure of prednisolone can be further modified to introduce other functionalities, leading to analogs with potentially unique chemical and biological profiles.

One notable modification is the synthesis of a 17-deoxy-21-carboxylate methyl ester. nih.gov This reaction proceeds through the treatment of a prednisolone-17α-benzoate-21-aldehyde with potassium cyanide (KCN) and manganese dioxide (MnO2) in a methanol/acetic acid mixture. nih.gov The proposed mechanism involves the formation of a cyanohydrin, which enolizes, followed by the elimination of the benzoate group to yield a 17-deoxy-α-ketonitrile intermediate that is then converted to the final 17-deoxy-21-carboxylate methyl ester. nih.gov

Another significant structural modification is the introduction of a sulfate (B86663) ester at the 21-position to create prednisolone 21-sulfate sodium. nih.gov The goal of this modification was to increase the hydrophilicity of the molecule. nih.gov The resulting analog, prednisolone 21-sulfate sodium (PDS), demonstrated increased water solubility and was stable in acidic and neutral buffer solutions, as well as in the contents of the stomach and small intestine of rats. nih.gov

Table 3: Examples of Other Prednisolone Analogs with Structural Modifications

| Derivative Name | Key Structural Modification | Synthetic Strategy | Notable Property | Reference |

|---|---|---|---|---|

| 17-deoxy-21-carboxylate methyl ester | Removal of the 17-hydroxyl group | Reaction of prednisolone-17α-benzoate-21-aldehyde with KCN/MnO2 | Formation of a 17-deoxy analog. | nih.gov |

Mechanistic Enzymatic Transformations and Biotransformation Pathways

Enzymology of Prednisolone-21-Carboxylic Acid Formation

The creation of this compound from prednisolone (B192156) is primarily an oxidative process. Several key enzymes are involved in the carboxylation at the C-21 position.

The oxidation of the C-21 hydroxyl group of corticosteroids to a carboxylic acid is a critical metabolic step. While the precise enzymatic players for prednisolone are a subject of ongoing research, studies on related corticosteroids provide significant insights. Enzymes like Cytochromes P450 (CYPs) and aldehyde dehydrogenases are implicated in this transformation. For instance, in the degradation of other steroids, aldehyde dehydrogenases are known to oxidize aldehydes to their corresponding carboxylic acids. mdpi.com This suggests a two-step process for prednisolone: initial oxidation of the C-21 alcohol to an aldehyde, followed by further oxidation to a carboxylic acid.

In some bacterial systems, the degradation of steroids involves the activity of specific aldehyde dehydrogenases that convert steroidal aldehydes to carboxylic acids. mdpi.com While this is in a different biological context, it highlights the general enzymatic capability for such a reaction.

21-Hydroxysteroid dehydrogenases (21-HSDs) are a class of enzymes that play a role in the metabolism of steroids. While their primary function is often the interconversion of hydroxyl and keto groups, their involvement in the broader metabolic fate of corticosteroids is significant. For example, the aldo-keto reductase (AKR) superfamily, which includes various HSDs, is known to be involved in the reductive metabolism of steroids. acs.org

The enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) is crucial in regulating the activity of glucocorticoids like prednisolone. wikipedia.orgnih.gov There are two main isoforms: 11β-HSD1, which primarily acts as a reductase, converting inactive cortisone (B1669442) to active cortisol (and similarly prednisone (B1679067) to prednisolone), and 11β-HSD2, which is a dehydrogenase that inactivates glucocorticoids. wikipedia.orgnih.govthieme-connect.de While these enzymes don't directly form the carboxylic acid, they control the availability of the substrate, prednisolone, for other metabolic reactions.

Steroid Metabolism in Non-Human Biological Systems

Studies in animal models and in vitro systems have been instrumental in elucidating the pathways leading to the formation of 21-steroid carboxylic acids.

Research in animal models has provided direct evidence for the in vivo formation of 21-steroid carboxylic acids. For example, studies in rabbits injected with corticosteroids have identified the corresponding 21-oic acids as metabolites. nih.gov Specifically, after the administration of [20β-3H]dihydro corticosterone (B1669441), [11β,20β-3H]-dihydroxy-4-pregnene-3-one-21-oic acid was identified as a major acidic metabolite, indicating direct oxidation at the C-21 position. nih.gov

Furthermore, an enzyme preparation from hamster liver has been shown to catalyze the oxidation of 11-deoxycorticosterone to its corresponding 21-oic acids. nih.gov This hamster liver enzyme system serves as a valuable model for understanding the biosynthesis of acidic corticosteroid metabolites. nih.gov Mouse models with deficiencies in the steroid 21-hydroxylase (21-OHase) enzyme have also been crucial in studying steroidogenesis and have highlighted the importance of this enzyme family in corticosteroid metabolism. nih.govnih.gov

In vitro studies have further detailed the bioconversion of prednisolone and related steroids. Mild oxidation of prednisolone using methanolic cupric acetate (B1210297) can produce the corresponding aldehydes, which are intermediates in the formation of carboxylic acids. nih.gov Further oxidation of these aldehydes can then yield the methyl esters of the carboxylic acids. nih.gov

Bacterial biotransformation studies have also shed light on these pathways. For instance, various microorganisms are capable of transforming steroids. mdpi.com While not directly forming this compound, these studies demonstrate the enzymatic machinery present in microorganisms for steroid modifications, including side-chain cleavage and oxidation, which are analogous to the processes occurring in mammals. mdpi.commdpi.com In one study, the bioconversion of phytosterols (B1254722) by Mycolicibacterium neoaurum was engineered to produce a C22 steroid carboxylic acid methyl ester, showcasing the potential for microbial systems to perform such transformations. nih.govasm.org

Table 1: In Vitro Bioconversion of Prednisolone

| Starting Material | Reagent/System | Product | Reference |

|---|---|---|---|

| Prednisolone | Methanolic cupric acetate (mild oxidation) | Prednisolone-21-aldehyde | nih.gov |

| Prednisolone-21-aldehyde | KCN and MnO2 in methanol (B129727)/acetic acid | This compound methyl ester | nih.gov |

| 11-deoxycorticosterone | Hamster liver enzyme preparation | 20α- and 20β-hydroxy-3-oxo-pregn-4-en-21-oic acid and 3,20-dioxo-pregn-4-en-21-oic acid | nih.gov |

Degradation Pathways of this compound

Information specifically on the degradation pathways of this compound is limited. However, studies on the degradation of prednisolone itself under various conditions provide some clues. In alkaline solutions, prednisolone undergoes oxidative degradation, leading to the formation of various acidic products, including a 17-carboxylic acid derivative. researchgate.net This suggests that once formed, the steroid nucleus of this compound could be further metabolized and degraded. The degradation of steroids in some bacteria involves the cleavage of the steroid rings, which ultimately leads to the complete mineralization of the molecule. mdpi.com

Hydrolysis Mechanisms of Carboxylic Acid Esters

The hydrolysis of carboxylic acid esters of prednisolone is a critical step in the activation and metabolism of many prednisolone prodrugs. These esters, such as prednisolone acetate or prednisolone sodium succinate (B1194679), are designed to have different physicochemical properties, but ultimately rely on enzymatic cleavage to release the active prednisolone molecule. nih.gov

Esterase enzymes, abundant in plasma and various tissues, are primarily responsible for this hydrolytic process. nih.govnih.gov The rate and extent of hydrolysis can be influenced by several factors, including the specific type of ester, the animal species, and the tissue location. For instance, studies have shown that the hydrolysis of prednisolone succinate in rabbit ocular tissue is rapid and follows Michaelis-Menten kinetics, with the conjunctival tissue exhibiting the highest hydrolytic rate per unit of protein, followed by corneal tissue and serum. nih.gov

In plasma, there are marked species-dependent differences in the hydrolysis rates of prednisolone's steroid acid esters. Research comparing rat, rabbit, and human plasma found that certain esters were rapidly and completely hydrolyzed within an hour in rat and rabbit plasma, but the process took up to four hours in human plasma. nih.gov This variability is attributed to differences in the amounts, types, and activities of the hydrolyzing esterase enzymes among species. nih.gov The chemical structure of the steroid itself also plays a crucial role; for example, the presence of a hydroxyl group at the C-17 position and the stereochemistry of hydroxyl groups at C-20 significantly impact the systemic hydrolysis rate of the carboxy ester group. nih.gov

| Ester Derivative | Species | Incubation Time for Complete Hydrolysis | Key Finding |

| 16α-methoxycarbonyl prednisolone (P16CM) | Rat, Rabbit | ~1 hour | Rapid and complete hydrolysis. nih.gov |

| 16α-methoxycarbonyl prednisolone (P16CM) | Human | ~4 hours | Slower hydrolysis compared to rat and rabbit. nih.gov |

| Methyl 20β-dihydroprednisolonate (P4β) | Rat, Rabbit | ~1 hour | Rapid and complete hydrolysis. nih.gov |

| Methyl 20β-dihydroprednisolonate (P4β) | Human | ~4 hours | Slower hydrolysis compared to rat and rabbit. nih.gov |

| Methyl 20α-dihydroprednisolonate (P4α) | Rat | >24 hours | Very slow hydrolysis. nih.gov |

| Prednisolone Succinate | Rabbit (Ocular Tissue) | Rapid | Hydrolysis rate is dependent on protein amount and follows Michaelis-Menten kinetics. nih.gov |

Chemical Stability and Degradation Products under Various Conditions

The stability of prednisolone and its derivatives is a critical factor for its utility and for understanding its degradation pathways. This compound itself can be a degradation product or an impurity in related drug formulations. synzeal.comkmpharma.in Studies on the forced degradation of prednisone, the prodrug of prednisolone, provide insight into the potential stability issues of the core steroid structure under various conditions.

Under forced degradation conditions, prednisone shows susceptibility to acid and basic hydrolysis. researchgate.net In one study, acid hydrolysis (using 1N HCl) resulted in the formation of two degradation products. researchgate.net Conversely, basic hydrolysis was more destructive, leading to five distinct degradation products. researchgate.net No degradation was observed under oxidative stress, UV-Vis radiation, or exposure to temperature and high relative humidity in this particular study. researchgate.net

The biotransformation of prednisolone can also be considered a form of degradation or conversion into other active or inactive compounds. In the human placenta, prednisolone is metabolized into several products, including prednisone, 20α-dihydroprednisone, 20β-dihydroprednisone, and 20β-dihydroprednisolone. nih.gov This metabolic pathway is reversible and complex, involving enzymes like 11β-hydroxysteroid dehydrogenase. nih.govnih.gov

Microbial systems can also transform prednisolone into various metabolites. For example, the fungus Acremonium strictum has been shown to convert prednisolone into two main products through alterations at the side chain: 21,21-Dimethoxy-11β-hydroxypregn-1,4-dien-3,20-dione and 11β-hydroxyandrost-1,4-dien-3,17-dione. scialert.net Similarly, the bacterium Klebsiella sp. isolated from sewage can transform up to 80% of prednisolone into hydroxylated products. researchgate.net

| Condition | Compound | Degradation Products/Metabolites | Source of Transformation |

| Acid Hydrolysis (Forced) | Prednisone | Two degradation products detected. researchgate.net | Chemical Degradation |

| Basic Hydrolysis (Forced) | Prednisone | Five degradation products detected. researchgate.net | Chemical Degradation |

| Metabolism | Prednisolone | Prednisone, 20α-dihydroprednisone, 20β-dihydroprednisone, 20β-dihydroprednisolone. nih.gov | Human Placenta |

| Biotransformation | Prednisolone | 21,21-Dimethoxy-11β-hydroxypregn-1,4-dien-3,20-dione, 11β-hydroxyandrost-1,4-dien-3,17-dione. scialert.net | Acremonium strictum (Fungus) |

| Biotransformation | Prednisolone | Hydroxylated products. researchgate.net | Klebsiella sp. (Bacterium) |

| Metabolism | Prednisolone | 6β-hydroxyprednisolone. pharmgkb.org | Hepatic (CYP3A4) |

Advanced Analytical Methodologies for Prednisolone 21 Carboxylic Acid Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating Prednisolone-21-Carboxylic Acid from its parent compound, prednisolone (B192156), and other related substances. The polarity difference introduced by the carboxylic acid group at the C21 position is the key to its separation from other steroids.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of prednisolone and its related substances, including this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of corticosteroids. For this compound, a C18 column is a typical choice for the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The presence of tetrahydrofuran (B95107) in the mobile phase has also been shown to improve the separation of prednisolone and its impurities. nih.gov Gradient elution is frequently utilized to ensure the effective separation of compounds with a range of polarities. nih.gov

Method validation is a critical step to ensure the reliability of the HPLC method for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). For instance, a developed RP-HPLC method for prednisolone and its degradation products demonstrated good linearity with a correlation coefficient (r²) of 0.9999. researchgate.net The precision of such methods is often evaluated by the relative standard deviation (RSD), with values typically below 2%. researchgate.net Forced degradation studies are also performed to demonstrate the stability-indicating capability of the method. nih.gov

| Parameter | Typical Conditions/Values | Source |

| Column | C18, 150 mm x 4.6 mm, 3 µm or 5 µm particle size | nih.govsigmaaldrich.com |

| Mobile Phase | Gradient or isocratic mixture of Water, Acetonitrile, and/or Methanol. Tetrahydrofuran may be added to improve resolution. | nih.govresearchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govsigmaaldrich.com |

| Detection | UV at 240-254 nm | sigmaaldrich.com |

| Column Temperature | 40 - 45 °C | researchgate.netsigmaaldrich.com |

| Validation: Linearity (r²) | > 0.999 | researchgate.net |

| Validation: Precision (%RSD) | < 2% | researchgate.net |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers significant advantages over conventional HPLC, including higher resolution, shorter analysis times, and superior sensitivity. This technique is particularly valuable for the analysis of complex biological samples where metabolites may be present at very low concentrations. nih.gov

In UPLC-MS/MS methods for steroid analysis, a sub-2 µm particle size column is used, which provides enhanced separation efficiency. nih.gov The coupling of UPLC with tandem mass spectrometry allows for highly selective and sensitive detection. The mass spectrometer can be operated in various modes, such as multiple reaction monitoring (MRM), to specifically detect and quantify the target analyte even in a complex matrix. nih.gov

For the analysis of prednisolone and its metabolites, samples are often subjected to sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences. nih.gov The use of UPLC-MS/MS has been instrumental in identifying numerous metabolites of prednisolone in human urine. nih.gov

| Parameter | Typical Conditions/Values | Source |

| Chromatography | UPLC with sub-2 µm particle size column (e.g., Acquity UPLC BEH C18) | nih.gov |

| Mobile Phase | Gradient elution with water and methanol or acetonitrile, often with an additive like acetic acid. | nih.gov |

| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive or negative mode. | nih.gov |

| Mass Analysis | Tandem quadrupole mass spectrometer. | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification. Precursor ion or neutral loss scans for metabolite identification. | nih.govnih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | nih.govyoutube.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative to reversed-phase chromatography, especially for the separation of highly polar compounds that are poorly retained on C18 columns. nih.govyoutube.com Since the biotransformation of drugs often leads to more polar metabolites, HILIC is well-suited for their analysis. nih.gov this compound, with its polar carboxylic acid group, is a prime candidate for HILIC separation.

In HILIC, a polar stationary phase (such as silica (B1680970) or a bonded phase with polar functional groups) is used with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. researchgate.netresearchgate.net This creates a water-enriched layer on the surface of the stationary phase, and analyte retention is based on partitioning between this layer and the mobile phase. youtube.com

HILIC is readily compatible with mass spectrometry, as the high organic content of the mobile phase facilitates efficient spray ionization. nih.gov This makes HILIC-MS/MS a powerful tool for the bioanalysis of polar drug metabolites. nih.gov While specific applications for this compound are not extensively detailed, the principles of HILIC make it a promising technique for its separation and analysis, especially from complex biological matrices. nih.govnih.gov

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including steroids. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. nih.govrsc.org

For this compound, ¹H NMR would confirm the presence of the steroid backbone and the absence of the C21-hydroxyl protons, which would be replaced by a signal corresponding to the carboxylic acid proton. The chemical shifts of the protons adjacent to the new carboxyl group would also be significantly altered. nih.govmdpi.com

¹³C NMR is equally important for structural confirmation. The spectrum of this compound would show a characteristic signal for the carboxylic acid carbon (typically in the range of 170-185 ppm), and the chemical shift of the C20-carbonyl would also be affected. nih.gov Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, providing a complete structural assignment. mdpi.comresearchgate.net

| Nucleus | Key Expected Chemical Shift Information for this compound | Source |

| ¹H NMR | Absence of C21-CH₂OH signals and presence of a carboxylic acid proton signal. Shifts in protons adjacent to the C21 position. Characteristic signals for the steroid backbone protons. | nih.govmdpi.com |

| ¹³C NMR | Signal for the carboxylic acid carbon (C21) in the downfield region. Characteristic signals for the other 20 carbons of the steroid skeleton. | nih.govresearchgate.net |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds. ucdavis.edu

In the FTIR spectrum of this compound, the most informative region would be the carbonyl stretching region (1600-1800 cm⁻¹). The spectrum would be expected to show a strong absorption band for the carboxylic acid C=O stretch, typically around 1700–1750 cm⁻¹. researchgate.net This would be in addition to the carbonyl stretching bands from the C3-ketone and C20-ketone of the prednisolone backbone, which appear at approximately 1651 cm⁻¹ and 1710 cm⁻¹, respectively. researchgate.netresearchgate.net The broad O-H stretching band of the carboxylic acid dimer would also be observable in the region of 2500-3300 cm⁻¹.

| Functional Group | Expected Characteristic Absorption (cm⁻¹) | Source |

| Carboxylic Acid O-H Stretch | 2500 - 3300 (broad) | |

| Carboxylic Acid C=O Stretch | 1700 - 1750 | researchgate.net |

| Ketone C=O Stretch (C20) | ~1710 | researchgate.netresearchgate.net |

| α,β-Unsaturated Ketone C=O Stretch (C3) | ~1651 | researchgate.netresearchgate.net |

| C=C Stretch | 1612 - 1614 | researchgate.net |

| Alcohol O-H Stretch | 3352 - 3452 | researchgate.net |

Mass Spectrometry (MS) and Tandem MS for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) and its tandem configuration (MS/MS) are indispensable tools for the definitive characterization of this compound, providing precise molecular weight determination and detailed structural insights through fragmentation analysis. researchgate.netnih.gov The molecular formula of this compound is C₂₁H₂₆O₆, corresponding to a molecular weight of 374.43 g/mol . pharmaffiliates.com High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.

Tandem mass spectrometry is particularly powerful for distinguishing between steroid isomers, a significant analytical challenge. The fragmentation pattern of the parent ion helps to confirm the molecule's identity and structure. nih.gov For glucocorticoids with a 1,4-diene-3-keto structure like prednisolone, a characteristic fragmentation pathway is the Retro Diels-Alder reaction. mdpi.com

Advanced methods have been developed to enhance fragmentation specificity. One such technique involves the fragmentation of silver-cationized steroids ([M+Ag]⁺) in tandem MS. nih.gov This approach yields distinctive and consistent fragmentation patterns that allow for confident annotation of steroid regioisomers without prior chemical derivatization. nih.gov The use of silver cationization simplifies spectral interpretation by providing a clear distinction between charge-remote fragmentation (CRF) and charge-mediated fragmentation (CMF), offering a flexible alternative for assessing steroid fragmentation pathways. nih.gov In the study of prednisolone metabolism, LC-MS/MS has been used to identify various metabolites by observing specific neutral losses; for example, a neutral loss of 28 Da can indicate a ketone group at the C11 position. upf.edu

| Property | Value/Description | Source(s) |

| Chemical Name | 2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid | |

| CAS Number | 61549-70-0 | pharmaffiliates.com |

| Molecular Formula | C₂₁H₂₆O₆ | pharmaffiliates.com |

| Molecular Weight | 374.43 g/mol | pharmaffiliates.com |

| Key MS Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netnih.gov |

| Advanced MS Method | Fragmentation of silver-cationized adducts ([M+Ag]⁺) | nih.gov |

| Characteristic Fragmentation | Retro Diels-Alder reaction (for 1,4-diene-3-keto structure) | mdpi.com |

Impurity Profiling and Reference Standard Development

This compound plays a critical role in the pharmaceutical industry as a reference standard for impurity profiling. synzeal.comclearsynth.comchemwhat.com It is recognized as a process impurity in the synthesis of certain prednisolone-derived active pharmaceutical ingredients (APIs). For instance, it is listed as Prednisolone Sodium Phosphate USP Impurity C. synzeal.comchemwhat.com As a reference material, it is essential for the development, validation, and quality control (QC) of analytical methods used to ensure the purity and safety of commercial prednisolone products. clearsynth.comchemwhat.com

Identification and Characterization of Related Steroid Impurities

The quality of a prednisolone API is determined by the level of its related substances. Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) specify several potential impurities that must be monitored. nih.gov The separation and identification of these structurally similar compounds are a primary focus of analytical method development. nih.gov Key impurities include prednisone (B1679067), hydrocortisone (B1673445), and prednisolone acetate (B1210297), among others. pharmaffiliates.comnih.gov

The table below details some of the known impurities related to prednisolone.

| Impurity Designation | Chemical Name/Synonym | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |

| Impurity A | Hydrocortisone | C₂₁H₃₀O₅ | 362.46 | pharmaffiliates.comnih.gov |

| Impurity B | Prednisone | C₂₁H₂₆O₅ | 358.43 | pharmaffiliates.comnih.gov |

| Impurity C | Prednisolone Acetate | C₂₃H₃₀O₆ | 402.48 | pharmaffiliates.comnih.gov |

| Impurity D | 21-Deoxyprednisolone | C₂₁H₂₈O₄ | 376.44 | allmpus.com |

| Impurity F | 11-epi-prednisolone | C₂₁H₂₈O₅ | 360.44 | pharmaffiliates.comnih.gov |

| Impurity G | 20(S)-Hydroxy Prednisolone | C₂₁H₃₀O₅ | 362.46 | allmpus.com |

| Impurity H | Δ⁹(¹¹) Prednisolone | C₂₁H₂₆O₅ | 358.43 | |

| Impurity J | 11-Deoxyprednisolone | C₂₁H₂₈O₄ | 344.44 | pharmaffiliates.comnih.gov |

Quantitative Analysis Methods for Chemical Purity Assessment

Accurate quantification of prednisolone and its impurities is crucial for purity assessment. The primary analytical technique employed for this purpose is reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Developing a robust HPLC method capable of separating all specified impurities from the main prednisolone peak is a significant challenge, especially for structurally similar molecules like hydrocortisone (Impurity A). nih.gov One validated method utilizes a C18 column with a mobile phase consisting of a methanol, tetrahydrofuran, and water mixture (8:19:73 v/v/v) in an isocratic run, which has demonstrated excellent separation of prednisone, cortisone (B1669442), prednisolone, and hydrocortisone. nih.gov Other quantitative techniques, such as UV-spectrophotometry, have also been developed for estimating prednisolone in dosage forms. ajrconline.org

| Method | Description | Application | Source(s) |

| Reversed-Phase HPLC | Utilizes a C18 stationary phase and an aqueous/organic mobile phase to separate compounds based on hydrophobicity. | Primary method for separating and quantifying prednisolone and its related impurities in APIs. | nih.gov |

| UV-Spectrophotometry | Measures the absorbance of light at a specific wavelength (e.g., 243 nm for prednisolone) to determine concentration based on Beer-Lambert's law. | A simple, economical method for the quantitative estimation of prednisolone in tablet dosage forms. | ajrconline.org |

| LC-MS/MS | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. | Used for the detection, quantification, and confirmation of glucocorticoids and their metabolites in various biological and pharmaceutical samples. | researchgate.netnih.gov |

Immunoassay Development for Steroid Metabolites in Research Settings

Immunoassays are valuable tools in research for the sensitive and specific detection of steroid metabolites in biological matrices. Radioimmunoassays (RIAs) have been successfully developed for measuring prednisone and prednisolone in serum. nih.gov

The development of such an assay involves producing antibodies that can specifically recognize the target steroid. This is typically achieved by immunizing animals with a steroid derivative conjugated to a larger protein, such as bovine serum albumin. nih.gov For instance, antibodies raised against delta1 corticosteroid-21-hemisuccinate—a compound structurally related to this compound—have been used to create a highly sensitive RIA. nih.gov These assays can achieve detection limits of less than 0.8 ng/mL with low interassay coefficients of variation. nih.gov A critical aspect of immunoassay development is assessing the specificity of the antibodies. Testing for cross-reactivity against major endogenous steroids and other drug metabolites is essential to ensure the accuracy of the measurements. In one study, only the 21-glucuronic acid esters of prednisolone showed potentially significant cross-reactivity. nih.gov

Theoretical and Computational Investigations of Prednisolone 21 Carboxylic Acid

Molecular Modeling and Conformational Analysis

The three-dimensional structure and dynamic behavior of Prednisolone-21-Carboxylic Acid are critical determinants of its interaction with biological targets. Molecular modeling and conformational analysis provide valuable insights into these aspects, offering a theoretical framework to understand its chemical and biological properties.

Stereochemical Considerations and Isomerism at the C-21 Position

The conversion of the C-21 hydroxyl group of prednisolone (B192156) to a carboxylic acid introduces a new chiral center, raising the possibility of stereoisomerism at this position. The enzymatic oxidation of corticosteroids to their corresponding 21-oic acids is a known metabolic pathway. nih.gov Studies on the oxidation of 11-deoxycorticosterone have shown that the resulting 20-hydroxy-3-oxo-4-pregnen-21-oic acid is predominantly the 20R-isomer, also referred to as the 20α-hydroxy-21-oic acid. nih.gov This suggests that the enzymatic process is stereoselective.

Computational Approaches to Molecular Structure and Dynamics

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape and dynamic properties of molecules like this compound. nih.govnih.govuu.nlacs.orgconicet.gov.ar These simulations can predict how the molecule behaves in a physiological environment, providing insights into its flexibility and the preferred orientations of its functional groups. nih.govnih.govuu.nlacs.orgconicet.gov.ar

Structure-Activity Relationship (SAR) from a Chemical Perspective

Influence of Carboxylic Acid Moiety on Molecular Interactions

The replacement of the C-21 hydroxyl group with a carboxylic acid has a profound impact on the molecule's electronic and steric properties. The carboxylic acid group is a hydrogen bond donor and acceptor, and its presence can lead to different interaction patterns with the glucocorticoid receptor compared to the parent prednisolone.

Studies on C-21 mercapto derivatives of hydrocortisone (B1673445) have shown that modifications at this position can lead to dissociated steroids with altered anti-inflammatory profiles. medwinpublishers.com Quantitative structure-activity relationship (QSAR) analyses of these derivatives have identified specific molecular descriptors that correlate with their biological activity, highlighting the importance of the C-21 substituent's properties. medwinpublishers.com For this compound, the negatively charged carboxylate group at physiological pH would likely engage in different electrostatic and hydrogen bonding interactions within the GR binding pocket compared to the neutral hydroxyl group of prednisolone. This could alter the ligand's binding affinity and efficacy.

| Feature | Prednisolone (C-21 OH) | This compound (C-21 COOH) |

| Hydrogen Bonding | Donor and acceptor | Donor and acceptor |

| Charge at physiological pH | Neutral | Predominantly negative |

| Potential Interactions | Primarily hydrogen bonds | Hydrogen bonds and ionic interactions |

| Compound Type | Relative Stability | Key Reactive Site |

| Acyl Chloride | Least stable | Carbonyl carbon |

| Anhydride | Less stable | Carbonyl carbons |

| Ester | Moderately stable | Carbonyl carbon |

| Carboxylic Acid | More stable | Acidic proton |

| Amide | Most stable | Carbonyl carbon (less reactive) |

Prednisolone 21 Carboxylic Acid As a Research Tool and Chemical Precursor

Precursor for the Synthesis of Novel Steroid Scaffolds

Construction of Complex Steroid Derivatives via C-21 Modification

The C-21 position of the pregnane (B1235032) skeleton in corticosteroids is a primary site for metabolic modification and a versatile chemical handle for the synthesis of novel steroid derivatives. Prednisolone-21-carboxylic acid, and its conceptual precursor prednisolone (B192156), serve as crucial starting points for creating more complex molecules with tailored pharmacological profiles. The reactivity of the C-21 hydroxyl or carboxyl group allows for a wide range of chemical transformations, enabling chemists to modulate properties such as potency, duration of action, and tissue selectivity.

A key strategy in modifying the C-21 position involves the formation of esters and ethers. For instance, the 21-hydroxyl group of prednisolone can be mesylated using methyl sulfonylchloride and subsequently reacted with sodium thioalkoxides. nih.gov This reaction yields 21-thioalkylether derivatives, demonstrating a method to introduce novel functionalities at this position. nih.gov

Another sophisticated approach involves the temporary protection of both the 17α- and 21-hydroxyl groups to allow for selective reactions elsewhere on the steroid nucleus, or to facilitate selective modification of one hydroxyl group over the other. For example, prednisolone can be reacted with a trialkyl orthoester to form a 17α,21-cyclic orthoester intermediate. google.com This cyclic intermediate can then be selectively hydrolyzed under controlled acidic conditions. This process preferentially yields the 17-ester, leaving the 21-hydroxyl group open for further manipulation. google.com This 21-hydroxyl can then be sulfonylated and subsequently displaced, for instance, with an iodide ion to produce a 21-desoxy-prednisolone 17-ester. google.com This multi-step synthesis highlights how the C-21 position is integral to the construction of highly modified steroid derivatives. google.com

The table below summarizes examples of derivatives created through C-21 modification of prednisolone precursors.

| Derivative Class | Synthetic Precursor | Key Reagents | Resulting Derivative | Reference |

| 21-Esters | Prednisolone | Carboxylic acids or their derivatives | Prednisolone 21-acetate | sigmaaldrich.com |

| 20-Carboxylate Esters | Prednisolone | Methanolic cupric acetate (B1210297), KCN, MnO₂ | Methyl prednisolonate | nih.gov |

| 21-Thioalkylethers | Prednisolone 21-mesylate | Sodium thioalkoxides | 21-Thioalkylether derivatives of prednisolone | nih.gov |

| 21-Desoxy Steroids | Prednisolone 17-ester 21-sulfonate | Alkali metal iodide (e.g., Sodium Iodide) | 21-Desoxyprednisolone 17-esters | google.com |

Synthetic Utility in Medicinal Chemistry Research Programs

This compound and its related C-21 modified analogs are invaluable tools in medicinal chemistry research. Their utility extends from serving as reference standards to being key building blocks for the development of new therapeutic agents.

In pharmaceutical development and quality control, this compound is used as a reference standard for the detection and quantification of corticosteroids in various samples. It is also identified as an impurity of other steroid drugs, such as Prednisolone Sodium Phosphate, making its synthesis and characterization critical for regulatory compliance and ensuring the purity of active pharmaceutical ingredients (APIs). synzeal.com

The primary role of this compound in medicinal chemistry is as a precursor or intermediate for creating novel compounds with potentially improved therapeutic properties. Researchers synthesize libraries of steroid derivatives by modifying the C-21 position to explore structure-activity relationships. For example, new local anti-inflammatory steroid 21-oate ester derivatives, such as methyl 20α- and 20β-dihydroprednisolonate, have been developed and studied. nih.gov The synthesis of these compounds allows for detailed pharmacokinetic investigations to understand how changes at the C-21 position affect the absorption, distribution, metabolism, and excretion of the drug. nih.gov

These research programs aim to develop "antedrugs," which are active compounds designed to be rapidly metabolized to inactive forms, like the corresponding carboxylic acid, thereby minimizing systemic side effects. The synthesis of various 21-oate esters from prednisolone is a core strategy in the pursuit of such safer anti-inflammatory agents. nih.gov

The applications of this compound in research are summarized in the table below.

| Application Area | Specific Use | Significance | Reference |

| Analytical Chemistry | Reference standard | For HPLC validation and quantification of corticosteroids. | |

| Pharmaceutical Quality Control | Impurity profiling | Monitored as an impurity in prednicarbate (B1678093) and prednisolone APIs. | synzeal.com |

| Metabolic Studies | Research tool | Used in studies of glucocorticoid metabolism and enzyme interactions. | |

| Drug Discovery | Synthetic precursor | Starting material for the synthesis of novel steroid 21-oate esters and other derivatives for pharmacological testing. | nih.govnih.gov |

| Pharmacokinetic Research | Development of analogs | Creation of derivatives like methyl dihydroprednisolonates to study their behavior in biological systems. | nih.gov |

Future Directions in Prednisolone 21 Carboxylic Acid Research

Emerging Synthetic Methodologies for Enhanced Production

The efficient synthesis of prednisolone-21-carboxylic acid is crucial for its continued study and potential development as a therapeutic agent or a key intermediate. Traditional synthetic routes can be complex and may involve multiple steps with varying yields. Future research is focused on developing more streamlined and efficient synthetic methodologies.

Another area of innovation is the application of green chemistry principles to steroid synthesis. Researchers are exploring the use of safer reagents and more environmentally friendly reaction conditions. For example, a greener route for the fluorodecarboxylation of steroids has been developed as an alternative to using ozone-depleting substances. americanpharmaceuticalreview.com

Further research into enzymatic and chemoenzymatic synthesis is also a key future direction. Enzymes offer high selectivity and can operate under mild conditions, potentially simplifying complex multi-step syntheses. The prolonged oxidation of prednisolone (B192156) using methanolic cupric acetate (B1210297) has been shown to yield epimers of 20-carboxylate esters, which can be further processed. nih.gov Mild oxidation of prednisolone can also produce corresponding aldehydes, which can then be oxidized to methyl esters. nih.gov

| Starting Material | Reagents/Conditions | Product | Key Advantages |

| Prednisone (B1679067) acetate | Acetyl chloride, acid-binding agent, sodium borohydride, alkali | Prednisolone | One-pot synthesis, improved safety and yield, reduced waste. google.com |

| Steroid intermediates | XeF2-assisted reaction | Fluorinated steroid intermediates | Avoids ozone-depleting reagents. americanpharmaceuticalreview.com |

| Prednisolone | Methanolic cupric acetate (prolonged oxidation) | 20-carboxylate esters (epimers) | Potential for stereoselective synthesis. nih.gov |

| Prednisolone | Methanolic cupric acetate (mild oxidation), KCN, MnO2 | Methyl esters | Proceeds through a cyanohydrin intermediate. nih.gov |

Advanced Spectroscopic Techniques for High-Resolution Analysis

The precise characterization of this compound and its analogs is fundamental to understanding their structure-activity relationships. Advanced spectroscopic techniques are indispensable for this purpose, providing detailed information about molecular structure, purity, and conformation.

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of the compound. Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, is critical for elucidating the stereochemistry and the specific arrangement of functional groups. For example, 1H NMR spectra can be used to identify and assign the protons in the prednisolone structure. chemicalbook.com

Infrared (IR) spectroscopy is another valuable tool for identifying characteristic functional groups, such as the carboxylic acid and ketone carbonyl stretches. The integration of these techniques provides a comprehensive analytical profile of the molecule.

Future advancements in spectroscopic techniques, such as cryogenic NMR and two-dimensional correlation spectroscopy, will likely enable even more detailed structural analysis, providing deeper insights into the subtle conformational changes that can influence biological activity.

| Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular weight and exact mass. |

| 1H and 13C NMR Spectroscopy | Verifies stereochemistry and functional groups. |

| Infrared (IR) Spectroscopy | Identifies characteristic carbonyl and other functional group stretches. |

Integration of Multi-Omics Data in Metabolic Pathway Elucidation (e.g., Metabolomics, Enzymology)

Understanding the metabolic fate of prednisolone and its derivatives, including this compound, is crucial for predicting their efficacy and potential side effects. The integration of multi-omics data, particularly from metabolomics and enzymology, offers a powerful approach to elucidate these complex metabolic pathways.

Metabolomics studies, which involve the comprehensive analysis of metabolites in biological samples, can reveal the metabolic perturbations induced by glucocorticoids like prednisolone. nih.govd-nb.info For example, studies have shown that prednisolone treatment can lead to significant changes in the levels of amino acids and carnitine derivatives in urine, providing insights into its effects on muscle protein catabolism and other metabolic processes. nih.govtno.nl

Enzymology plays a critical role in identifying the specific enzymes responsible for the metabolism of prednisolone and its derivatives. The primary enzymes involved in prednisolone metabolism include 11β-hydroxysteroid dehydrogenase (11β-HSD) and cytochrome P450 (CYP) enzymes, particularly the CYP3A family. ontosight.aipharmgkb.orgnih.gov 11β-HSD is responsible for the interconversion of active prednisolone and its inactive form, prednisone, while CYP enzymes are involved in further metabolism and clearance. ontosight.ainih.gov

The integration of data from these different "omics" fields allows for a more holistic understanding of how this compound is formed and how it interacts with various metabolic pathways. mdpi.comresearchgate.net This integrated approach can help in identifying potential biomarkers for drug response and in understanding the mechanisms underlying the metabolic side effects of glucocorticoids. nih.govtno.nl Future research will likely involve more sophisticated data integration strategies and computational modeling to create comprehensive maps of steroid metabolism. mdpi.comresearchgate.net

| Omics Field | Key Findings Related to Prednisolone Metabolism |

| Metabolomics | Prednisolone treatment alters urinary and serum levels of amino acids and carnitine derivatives, indicating effects on muscle metabolism. nih.govd-nb.infotno.nl |

| Enzymology | 11β-HSD and CYP3A enzymes are key in the interconversion and metabolism of prednisolone and prednisone. ontosight.aipharmgkb.orgnih.gov |

Computational Design of Steroid Analogs Based on this compound Structure

Computational drug design has become an indispensable tool in modern medicinal chemistry, enabling the rational design of new drug candidates with improved properties. nih.gov In the context of this compound, computational approaches can be used to design novel steroid analogs with enhanced therapeutic profiles, such as increased anti-inflammatory activity and reduced side effects.

Structure-activity relationship (SAR) studies, often supported by computational methods like quantitative structure-activity relationship (QSAR) analysis, are fundamental to this process. nih.gov By analyzing the relationship between the chemical structure of a series of compounds and their biological activity, researchers can identify the key structural features that are important for therapeutic efficacy.

Molecular modeling techniques, such as docking studies, can be used to predict how a designed analog will bind to its target receptor, such as the glucocorticoid receptor. researchgate.net This allows for the in-silico screening of large numbers of virtual compounds, prioritizing those with the most promising binding characteristics for synthesis and further testing.

The design of "soft" steroids, which are designed to be metabolized to inactive forms after exerting their therapeutic effect, is a particularly promising area of research. researchgate.net this compound itself can be considered in the context of soft drug design, as it is a metabolite of prednisolone. By understanding the structural features that lead to this metabolic inactivation, it may be possible to design new steroid analogs with a more favorable therapeutic index.

Future directions in this area will likely involve the use of more advanced computational techniques, such as machine learning and artificial intelligence, to develop more accurate predictive models and to explore a wider range of chemical space in the search for novel steroid-based therapeutics. nih.govyoutube.com

| Computational Approach | Application in Steroid Analog Design |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the potency of new analogs based on their chemical structure. nih.gov |

| Molecular Docking | Simulates the binding of designed analogs to the glucocorticoid receptor. researchgate.net |

| Soft Drug Design | Aims to create analogs that are predictably metabolized to inactive forms, reducing systemic side effects. researchgate.net |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of Prednisolone-21-Carboxylic Acid?

- Methodology :

-

HPLC : Use reverse-phase HPLC with a C18 column, mobile phase of acetonitrile/water (70:30 v/v), and UV detection at 240 nm to assess purity (>95% as per typical standards) .

-

Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to confirm molecular weight (374.43 g/mol) and exact mass (374.1729) .

-

NMR Spectroscopy : Analyze H and C NMR spectra to verify stereochemistry and functional groups, particularly the carboxylic acid moiety at C21 and the glucocorticoid backbone .

-

FT-IR : Identify characteristic carbonyl (C=O) stretches at ~1700–1750 cm for the carboxylic acid and ketone groups .

Table 1: Analytical Methods for Characterization

Method Parameters Purpose References HPLC C18 column, 240 nm UV Purity assessment HRMS ESI+ mode Molecular weight confirmation NMR DMSO-d6 solvent Structural elucidation

Q. How should researchers design in vitro experiments to evaluate this compound’s glucocorticoid activity?

- Experimental Design :

Receptor Binding Assays : Use radiolabeled dexamethasone as a competitor to measure binding affinity to glucocorticoid receptors (GRs) in cell lysates .

Gene Expression Profiling : Treat GR-expressing cells (e.g., HEK293) with the compound and quantify mRNA levels of glucocorticoid-responsive genes (e.g., FKBP5) via qPCR .

Dose-Response Curves : Test concentrations from 1 nM to 10 µM to determine EC values .

Controls : Include prednisolone (positive control) and vehicle (negative control) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare treatment groups, adhering to NIH guidelines for preclinical data reporting .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural characterization?

- Methodology :

- Orthogonal Techniques : Cross-validate NMR data with 2D experiments (COSY, HSQC) and compare MS fragmentation patterns with computational predictions (e.g., CFM-ID software) .

- Purity Verification : Reassess sample purity via HPLC; impurities >5% may skew spectral interpretations .

- Crystallography : If feasible, perform X-ray crystallography to resolve stereochemical ambiguities .

Q. What strategies optimize the synthetic protocol for this compound to improve yield and scalability?

- Approaches :

Catalyst Screening : Test palladium or enzymatic catalysts for selective C21 carboxylation of prednisolone precursors .

Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance reaction efficiency .

Process Monitoring : Use in-situ FT-IR to track carboxylation progress and minimize side reactions .

- Yield Analysis : Report isolated yields and characterize byproducts via LC-MS to identify bottlenecks .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced therapeutic efficacy?

- Methodology :

Functional Group Modifications : Synthesize derivatives (e.g., ester prodrugs, fluorinated analogs) and compare GR binding affinities .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with GR’s ligand-binding domain .

In Vivo Validation : Assess anti-inflammatory activity in murine models (e.g., carrageenan-induced paw edema) with pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.